Cas no 2193067-91-1 (methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine)

Methyl 2-(3-methyl-3H-diazirin-3-yl)ethylamine is a versatile diazirine-based compound primarily used in photoaffinity labeling and crosslinking applications. Its key advantage lies in the presence of a reactive diazirine group, which forms highly reactive carbene intermediates upon UV irradiation, enabling covalent bonding with proximal biomolecules. The ethylamine linker enhances solubility and compatibility with aqueous systems, facilitating its use in biological studies. This compound is particularly valuable for probing protein-protein interactions, ligand binding sites, and structural mapping due to its small size and minimal steric interference. Its stability under ambient conditions and efficient photoactivation make it a reliable tool for advanced biochemical and proteomic research.
methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine structure
2193067-91-1 structure
Product Name:methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine
CAS No:2193067-91-1
MF:C5H11N3
MW:113.160940408707
CID:6274039
PubChem ID:155021032
Update Time:2025-06-23

methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine
    • SCHEMBL22278298
    • EN300-1693284
    • methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine
    • 2193067-91-1
    • Inchi: 1S/C5H11N3/c1-5(7-8-5)3-4-6-2/h6H,3-4H2,1-2H3
    • InChI Key: WXWHVIDLCFZYDW-UHFFFAOYSA-N
    • SMILES: N1C(C)(CCNC)N=1

Computed Properties

  • Exact Mass: 113.095297364g/mol
  • Monoisotopic Mass: 113.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 36.8Ų

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Additional information on methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine

Introduction to Methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine and Its Applications in Chemical Biology

Methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine, a compound with the CAS number 2193067-91-1, is a specialized molecule that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to a class of molecules known for their ability to interact with biological targets in a highly specific manner, making it a valuable tool in both research and potential therapeutic applications.

The molecular structure of Methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine features a diazirine moiety, which is a key functional group that enables photoaffinity labeling. Diazirines are known for their ability to form covalent bonds with biomolecules upon exposure to ultraviolet (UV) light, allowing researchers to study protein-protein interactions, enzyme mechanisms, and other biological processes with high precision. The presence of a methyl group on the diazirine ring enhances its reactivity and selectivity, making it an ideal candidate for various biochemical assays.

In recent years, the use of diazirine-based compounds has expanded significantly, particularly in the field of drug discovery and development. The ability to specifically tag target proteins with diazirine derivatives has opened up new avenues for understanding disease mechanisms and identifying potential drug targets. For instance, researchers have utilized compounds like Methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine to investigate the role of specific enzymes in cancer progression, neurodegenerative diseases, and inflammatory disorders.

One of the most compelling applications of this compound is in the development of probes for studying protein-ligand interactions. By incorporating diazirine groups into small molecules, researchers can create probes that selectively bind to target proteins and covalently label them upon UV irradiation. This approach has been particularly useful in high-throughput screening (HTS) campaigns to identify novel drug candidates. The specificity and efficiency of photoaffinity labeling make it a powerful tool for validating drug targets and understanding the binding kinetics between small molecules and their biological counterparts.

Furthermore, the versatility of Methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine extends to its use in imaging studies. Researchers have developed diazirine-based probes that can be used in conjunction with fluorescence microscopy or other imaging techniques to visualize target proteins in living cells and tissues. This has been instrumental in understanding the subcellular localization and dynamics of proteins involved in various biological processes. The ability to track these proteins over time provides valuable insights into their function and interaction with other cellular components.

The chemical synthesis of Methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine is another area where this compound has shown promise. The synthesis involves multiple steps, including the introduction of the diazirine moiety onto an ethylamine backbone. Advanced synthetic techniques have been employed to ensure high yields and purity, making it possible to produce sufficient quantities for both research and commercial applications. The development of efficient synthetic routes has also facilitated the creation of modified versions of this compound, allowing researchers to tailor its properties for specific applications.

In conclusion, Methyl2-(3-methyl-3H-diazirin-3-yl)ethylamine (CAS number 2193067-91-1) is a versatile compound with significant potential in chemical biology. Its unique structural features and functional properties make it an invaluable tool for studying protein-ligand interactions, enzyme mechanisms, and other biological processes. As research in this field continues to advance, the applications of this compound are expected to expand further, opening up new possibilities for drug discovery and therapeutic development.

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